![molecular formula C19H14BrN3O5S B3458255 4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3458255.png)
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide
Overview
Description
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide is an organic compound with the molecular formula C19H14BrN3O5S. This compound is characterized by the presence of bromine, nitro, sulfamoyl, and phenyl groups attached to a benzamide core. It is a complex molecule that finds applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a bromine source like N-bromosuccinimide (NBS).
Sulfamoylation: The attachment of a sulfamoyl group to the aromatic ring using sulfamoyl chloride in the presence of a base.
Amidation: The formation of the benzamide structure by reacting the intermediate with aniline or a substituted aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Catalysts: Palladium, platinum, nickel.
Solvents: Methanol, ethanol, dichloromethane, water.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the bromine atom.
Carboxylic Acids and Amines: Formed by hydrolysis of the amide bond.
Scientific Research Applications
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitrobenzamide: Similar structure but lacks the sulfamoyl group.
3-nitrophenylsulfamoylbenzamide: Similar structure but lacks the bromine atom.
N-phenylbenzamide: Lacks the bromine, nitro, and sulfamoyl groups.
Uniqueness
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide is unique due to the combination of bromine, nitro, and sulfamoyl groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-17-10-9-13(19(24)21-14-5-2-1-3-6-14)11-18(17)29(27,28)22-15-7-4-8-16(12-15)23(25)26/h1-12,22H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANWUZCJRNARTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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